molecular formula C14H16N2OS B2781490 Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- CAS No. 476278-39-4

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-

Cat. No.: B2781490
CAS No.: 476278-39-4
M. Wt: 260.36
InChI Key: SSTBQXVINJNSPP-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a tetrahydrobenzo[b]thiophene moiety, which are attached to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Comparison with Similar Compounds

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be compared with other cyanoacetamide derivatives and thiophene-containing compounds. Similar compounds include N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide and methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate . These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyclopropanecarboxamide moiety in Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- imparts unique chemical properties, making it distinct from other related compounds.

Biological Activity

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a chemical compound with the CAS number 476278-39-4 and a molecular formula of C14H16N2OS. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C14H16N2OS
Molar Mass 260.35 g/mol
CAS Number 476278-39-4
Synonyms N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide

The biological activity of Cyclopropanecarboxamide derivatives has been primarily investigated for their antibacterial properties. Studies indicate that these compounds may inhibit key enzymes in bacterial metabolism. For instance, preliminary tests have shown that certain derivatives exhibit bioactivity against the KARI (Ketol-acid reductoisomerase) enzyme in Escherichia coli, suggesting potential as antibacterial agents .

Case Studies and Research Findings

  • Antibacterial Activity : A study by Liu et al. (2012) synthesized a related cyclopropanecarboxamide and evaluated its structure using X-ray diffraction and other analytical techniques. The compound exhibited significant antibacterial activity against Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the cyclopropanecarboxamide structure can significantly affect its biological activity. For example, the introduction of cyano and thiophene groups has been associated with enhanced potency against certain bacterial strains .
  • In Vitro Studies : In vitro assays have demonstrated that cyclopropanecarboxamides can disrupt bacterial cell wall synthesis and inhibit growth at low concentrations. These findings suggest that these compounds could serve as effective scaffolds for antibiotic development .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-)Active against E. coli KARILiu et al., 2012
1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamideInhibitory effects on bacterial growthAsian Journal of Chemistry

Synthesis

The synthesis of Cyclopropanecarboxamide involves multiple steps including the formation of the cyclopropane ring and subsequent functionalization with cyano and thiophene groups. The synthetic route typically includes:

  • Formation of Cyclopropane Ring : Using appropriate reagents to create the cyclopropane framework.
  • Introduction of Functional Groups : Employing nucleophilic substitution reactions to introduce cyano and thiophene moieties.
  • Purification and Characterization : Utilizing techniques such as chromatography and spectroscopy to purify and confirm the structure of the synthesized compound.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-8-2-5-12-10(6-8)11(7-15)14(18-12)16-13(17)9-3-4-9/h8-9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBQXVINJNSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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